

# Application Notes and Protocols: Quizartinib (AC220) Treatment of FLT3-Mutated AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | FLT3-IN-16 |           |
| Cat. No.:            | B377920    | Get Quote |

For Research Use Only.

### Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive, ligand-independent activation of the receptor and aberrant downstream signaling, promoting leukemic cell growth and survival.[1][4]

Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor.[4] It is a type II inhibitor that specifically targets the inactive conformation of the FLT3 kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/AKT.[4][5] These application notes provide an overview of the biological activity of Quizartinib in FLT3-mutated AML cell lines and detailed protocols for its use in in vitro research applications.

# **Data Presentation**





Table 1: In Vitro Potency of Quizartinib in FLT3-ITD AML

**Cell Lines** 

| Cell Line | FLT3 Mutation<br>Status | Assay Type         | IC50 (nM)   | Reference |
|-----------|-------------------------|--------------------|-------------|-----------|
| MV4-11    | FLT3-ITD                | Cell Proliferation | 0.40 - 0.56 | [2]       |
| MOLM-13   | FLT3-ITD                | Cell Viability     | 0.89        | [2]       |
| MOLM-14   | FLT3-ITD                | Cell Viability     | 0.73        | [2]       |

# Table 2: Effect of Quizartinib on FLT3 Phosphorylation

| Cell Line | Treatment Concentration (nM) | Duration      | Effect                                    | Reference |
|-----------|------------------------------|---------------|-------------------------------------------|-----------|
| MV4-11    | 0.5                          | 2 hours       | Potent inhibition of FLT3 phosphorylation | [4]       |
| MOLM-14   | 1-2                          | Not Specified | Inhibition of phosphorylated FLT3         | [6]       |

# Signaling Pathways and Experimental Workflow FLT3 Signaling Pathway in AML

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades that drive leukemogenesis.





Click to download full resolution via product page

Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.

# **Experimental Workflow for Assessing Quizartinib Efficacy**

A typical workflow to evaluate the in vitro efficacy of Quizartinib on FLT3-mutated AML cell lines involves assessing its impact on cell viability, apoptosis, and target engagement (FLT3



phosphorylation).



Click to download full resolution via product page

Caption: General experimental workflow for evaluating Quizartinib in vitro.

# **Experimental Protocols Cell Culture**

FLT3-mutated AML cell lines such as MV4-11 and MOLM-13 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

# **Cell Viability Assay (MTT Assay)**

This protocol is adapted from standard MTT assay procedures.

#### Materials:

- FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)
- Quizartinib (AC220)
- RPMI-1640 medium with 10% FBS
- 96-well plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10<sup>5</sup> cells/mL in 100 μL of culture medium.
- Prepare serial dilutions of Quizartinib in culture medium.
- Add 100 μL of the Quizartinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

# **Apoptosis Assay (Annexin V/PI Staining)**

This protocol is based on standard flow cytometry procedures for apoptosis detection.[7][8]

#### Materials:

- FLT3-mutated AML cells
- Quizartinib



- · Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Procedure:

- Seed cells in a 6-well plate and treat with various concentrations of Quizartinib for 24-48 hours.
- Harvest the cells and wash twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

# Western Blotting for FLT3 Phosphorylation

This protocol provides a general guideline for assessing protein phosphorylation by Western blot.[9][10]

#### Materials:

- FLT3-mutated AML cells
- Quizartinib
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)



- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- SDS-PAGE equipment and reagents
- PVDF membrane

#### Procedure:

- Treat cells with Quizartinib for the desired time (e.g., 2 hours).
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration using a BCA protein assay.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

## **Disclaimer**

These application notes and protocols are intended for research purposes only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Researchers should always adhere to proper laboratory safety practices.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FLT3 Inhibitors for AML? HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quizartinib (AC220) Treatment of FLT3-Mutated AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b377920#flt3-in-16-treatment-of-flt3-mutated-aml-cell-lines]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com